2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Overview
Description
2-(2-(4-Chlorophenoxy)phenyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Toxicology
Research on related chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has provided insights into the environmental impact and toxicological effects of these herbicides. These studies highlight concerns about their presence in various ecosystems and potential toxic effects on non-target organisms, including humans. One scientometric review focused on the trends and gaps in studies related to the toxicity and mutagenicity of 2,4-D, revealing a strong focus on its occupational risks, neurotoxicity, and impacts on aquatic species. This review emphasized the need for future research to focus on molecular biology aspects, particularly gene expression and the assessment of exposure in human or other vertebrate bioindicators (Zuanazzi et al., 2020).
Water Treatment and Effluent Quality
The production of pesticides, including compounds like 2,4-D and its derivatives, generates wastewater containing a range of toxic pollutants. Studies on wastewater treatment options for the pesticide industry have shown that biological processes and granular activated carbon are effective in removing these compounds, potentially producing high-quality effluent. This highlights the importance of advanced treatment methods in preventing the entry of these hazardous compounds into the natural environment (Goodwin et al., 2018).
Biodegradation and Environmental Remediation
Biodegradation by microorganisms plays a crucial role in mitigating the environmental impact of chlorophenoxy herbicides like 2,4-D. A review on the role of microorganisms in the degradation of these herbicides and their main degradation metabolite, 2,4-dichlorophenol, underscores the potential of microbial remediation processes. Such bioremediation strategies are advantageous for environmental protection and public health, emphasizing the need for further research in this area (Magnoli et al., 2020).
Mechanisms of Toxicity and Clinical Management
Understanding the mechanisms of toxicity and clinical management of acute poisoning by chlorophenoxy herbicides is vital for healthcare professionals. Research has detailed the toxic effects, including cell membrane damage, disruption of metabolic pathways, and the clinical features following ingestion, such as gastrointestinal symptoms, neurotoxic effects, and potentially fatal outcomes. Management strategies include supportive care and interventions like alkaline diuresis to enhance herbicide elimination, highlighting the significance of medical awareness and preparedness in cases of poisoning (Bradberry et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid . These factors can include pH, temperature, presence of other compounds, and more.
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJMOPIBISVHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482181 | |
Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25563-04-6 | |
Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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